molecular formula C10H11BrO2 B13552006 2-(4-Bromo-3-methylphenyl)propanoicacid

2-(4-Bromo-3-methylphenyl)propanoicacid

Cat. No.: B13552006
M. Wt: 243.10 g/mol
InChI Key: CAYOKTLIKNTVPA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the bromination of 3-methylphenylpropanoic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-3-methylphenyl)propanoic acid may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)propanoic acid: Similar structure but lacks the methyl group on the benzene ring.

    3-(2-Bromo-4-methylphenyl)propanoic acid: Similar structure but with different positions of the bromine and methyl groups.

    2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the bromine atom

Uniqueness

The presence of both substituents provides distinct properties compared to its analogs .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-6-5-8(3-4-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

CAYOKTLIKNTVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C(=O)O)Br

Origin of Product

United States

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